molecular formula C18H19FN2O5S B2835021 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 953206-87-6

3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2835021
CAS RN: 953206-87-6
M. Wt: 394.42
InChI Key: LSXPKZZQYJMSJC-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a sulfonamide group, two methoxy groups, a fluoro group, and a pyrrolidinone group. These groups could potentially contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, methoxy, fluoro, and pyrrolidinone groups would likely have a significant impact on its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in reactions with acids or bases, the methoxy groups could undergo reactions involving the cleavage of the carbon-oxygen bond, and the pyrrolidinone ring might be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar methoxy groups could affect its solubility, while the size and shape of the molecule could influence its melting point and boiling point .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The compound’s structural features suggest potential anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.

Analgesic Properties: Investigating its analgesic potential could lead to the development of novel pain-relieving drugs. Preclinical studies might assess its efficacy in animal models of pain.

Ulcerogenic Index: Given its sulfonamide moiety, evaluating the ulcerogenic index (a measure of gastric irritation) could provide insights into its safety profile compared to existing drugs like indomethacin and celecoxib .

Materials Science

Chalcone Derivatives: 3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can be used to prepare chalcone derivatives via aldol condensation. These derivatives may exhibit interesting optical or electronic properties .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be interesting to explore its potential use as a pharmaceutical compound, given the presence of the sulfonamide group .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-25-16-8-6-13(11-14(16)19)27(23,24)20-12-5-7-17(26-2)15(10-12)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXPKZZQYJMSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

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